molecular formula C5H6Br2 B15205567 3,5-Dibromocyclopentene CAS No. 1890-04-6

3,5-Dibromocyclopentene

Cat. No.: B15205567
CAS No.: 1890-04-6
M. Wt: 225.91 g/mol
InChI Key: AKAJVSSDORNOIX-UHFFFAOYSA-N
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Description

3,5-Dibromocyclopentene is an organobromine compound with the molecular formula C5H6Br2 It is a derivative of cyclopentene, where two bromine atoms are substituted at the 3rd and 5th positions of the cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dibromocyclopentene can be synthesized from cyclopentanol through a series of reactions. The process involves the use of sulfuric acid (H2SO4) and heat, followed by the addition of N-bromosuccinimide (NBS) in excess . The reaction conditions are crucial to ensure the correct substitution pattern on the cyclopentene ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing safety measures to handle bromine compounds.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromocyclopentene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form cyclopentene derivatives with fewer bromine atoms.

    Oxidation Reactions: Oxidation can lead to the formation of cyclopentene derivatives with additional oxygen-containing functional groups.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for reduction.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products Formed:

    Substitution: Products include cyclopentene derivatives with different halogens or other functional groups.

    Reduction: Products include cyclopentene with fewer bromine atoms.

    Oxidation: Products include cyclopentene derivatives with hydroxyl or carbonyl groups.

Scientific Research Applications

3,5-Dibromocyclopentene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving the interaction of brominated compounds with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dibromocyclopentene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, making the compound reactive towards nucleophiles. The pathways involved include the formation of intermediates that can further react to form more stable products.

Comparison with Similar Compounds

    3,3-Dibromocyclopentene: Similar in structure but with both bromine atoms on the same carbon.

    1,2-Dibromocyclopentane: A different substitution pattern on the cyclopentane ring.

    Cyclopentene: The parent compound without bromine substitution.

Properties

IUPAC Name

3,5-dibromocyclopentene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2/c6-4-1-2-5(7)3-4/h1-2,4-5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAJVSSDORNOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334083
Record name 3,5-Dibromocyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1890-04-6
Record name 3,5-Dibromocyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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